

Comparative Guide to the Cross-Reactivity of CL-82198 with Other Metalloproteinases

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Compound of Interest

Compound Name: CL-82198

Cat. No.: B1669149

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metalloproteinase inhibitor **CL-82198**'s cross-reactivity with other metalloproteinases, supported by available experimental data. The information is intended to assist researchers in evaluating the selectivity and potential applications of this compound.

Executive Summary

CL-82198 is characterized as a selective inhibitor of matrix metalloproteinase-13 (MMP-13).^[1] Its selectivity is attributed to its unique binding mode within the S1' pocket of the MMP-13 enzyme.^{[1][2]} Experimental data indicates that **CL-82198** has a moderate inhibitory effect on MMP-13, with a reported half-maximal inhibitory concentration (IC₅₀) of 10 µM.^{[1][3]} Notably, studies have shown a lack of inhibitory activity against several other key metalloproteinases, including MMP-1, MMP-9, and Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), highlighting its specificity.^[1] This selectivity profile makes **CL-82198** a valuable tool for investigating the specific roles of MMP-13 in various physiological and pathological processes, such as osteoarthritis and cancer.^{[2][4]}

Data Presentation: CL-82198 Inhibition Profile

The following table summarizes the available quantitative data on the inhibitory activity of **CL-82198** against a selection of metalloproteinases. The data is primarily sourced from peer-reviewed literature to ensure reliability.

Metalloproteinase	Common Name(s)	IC50 (μM)	Reference(s)
MMP-13	Collagenase-3	10	[1][3]
MMP-1	Interstitial Collagenase	>10	[3]
MMP-9	Gelatinase B	No activity reported	[1]
TACE	ADAM17	No activity reported	[1]
MMP-2	Gelatinase A	Data not available	
MMP-3	Stromelysin-1	Data not available	
MMP-7	Matrilysin-1	Data not available	
MMP-8	Neutrophil Collagenase	Data not available	
MMP-12	Macrophage Metalloelastase	Data not available	
MMP-14	MT1-MMP	Data not available	

Note: The IC50 value for MMP-13 is reported as 10 μM in a key study published in the Journal of the American Chemical Society.[1] Some commercial suppliers cite an IC50 of 3.2 μM. Researchers should consider the source of the information when interpreting the potency of the inhibitor. The lack of available data for several MMPs indicates a gap in the publicly accessible cross-reactivity profile of **CL-82198**.

Experimental Protocols

The determination of the inhibitory activity of compounds like **CL-82198** against metalloproteinases is typically performed using a fluorometric assay. Below is a detailed methodology based on common laboratory practices for such experiments.

Fluorometric Assay for MMP Inhibition

This protocol outlines the steps to measure the inhibitory effect of a compound on the activity of a specific MMP, such as MMP-13, using a fluorogenic peptide substrate.

Materials:

- Recombinant human MMP enzyme (e.g., MMP-13)
- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
- Inhibitor compound (**CL-82198**) dissolved in a suitable solvent (e.g., DMSO)
- 96-well black microplates
- Fluorescence microplate reader

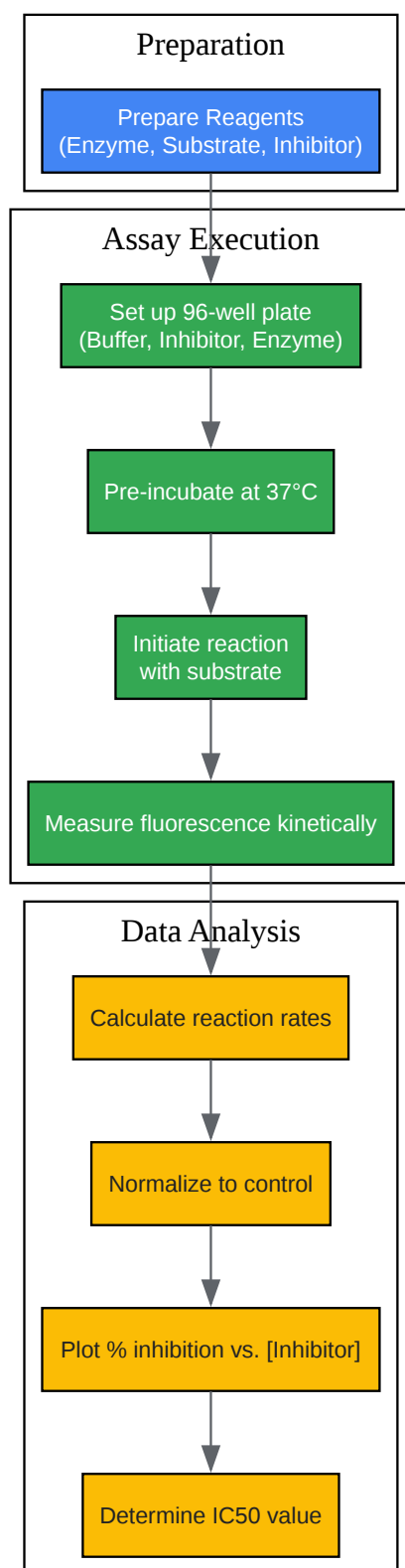
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the MMP enzyme in assay buffer.
 - Prepare a stock solution of the fluorogenic substrate in assay buffer or DMSO, protected from light.
 - Prepare a stock solution of **CL-82198** in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.
- Assay Setup:
 - In the wells of a 96-well plate, add the following components in order:
 - Assay buffer
 - Diluted **CL-82198** solution or vehicle control (DMSO)
 - Diluted MMP enzyme solution
 - The final volume in each well should be consistent (e.g., 100 µL).
 - Include control wells:

- No enzyme control: Assay buffer and substrate only.
- No inhibitor control (100% activity): Assay buffer, enzyme, and vehicle (DMSO).
- Pre-incubation:
 - Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Reaction Initiation:
 - Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
- Fluorescence Measurement:
 - Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate (e.g., Ex/Em = 328/393 nm).
 - Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.
- Data Analysis:
 - Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
 - Normalize the reaction rates of the inhibitor-treated wells to the rate of the no-inhibitor control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Mandatory Visualizations

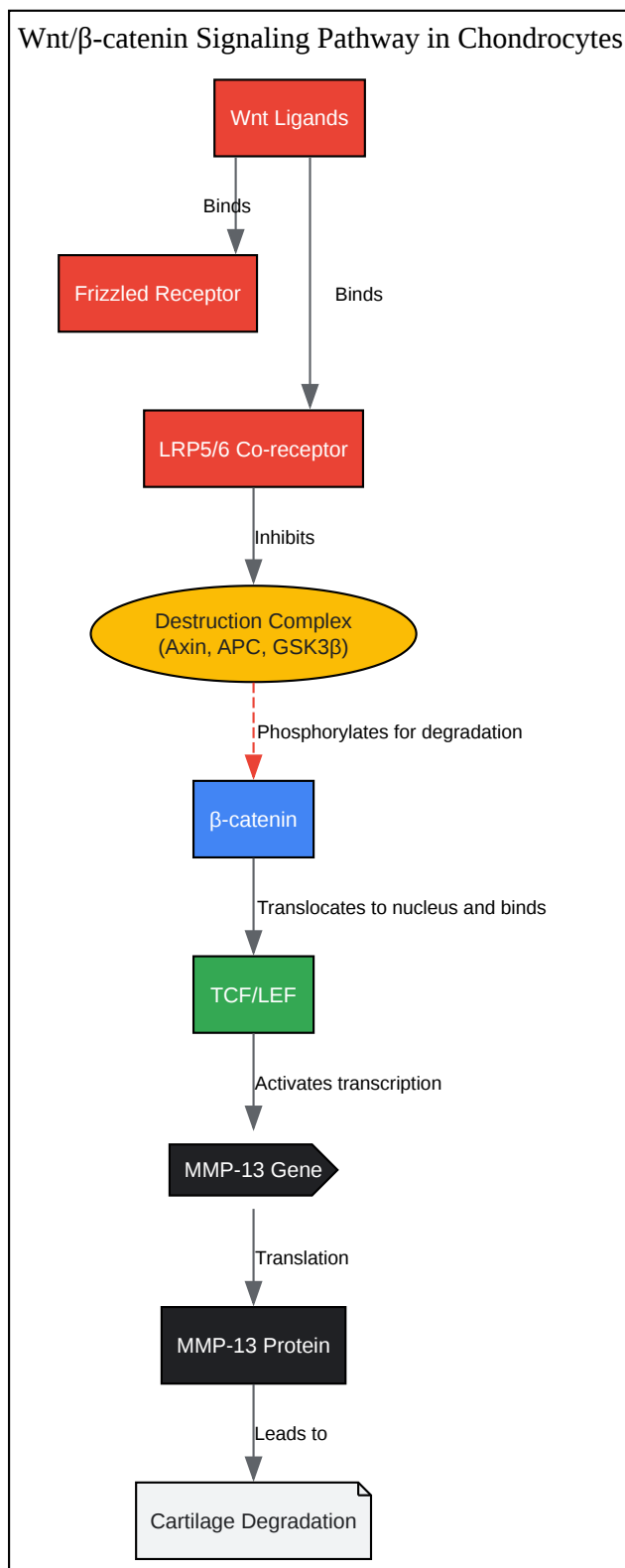
Experimental Workflow for MMP Inhibition Assay



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Caption: Workflow for determining the IC₅₀ of an MMP inhibitor using a fluorometric assay.

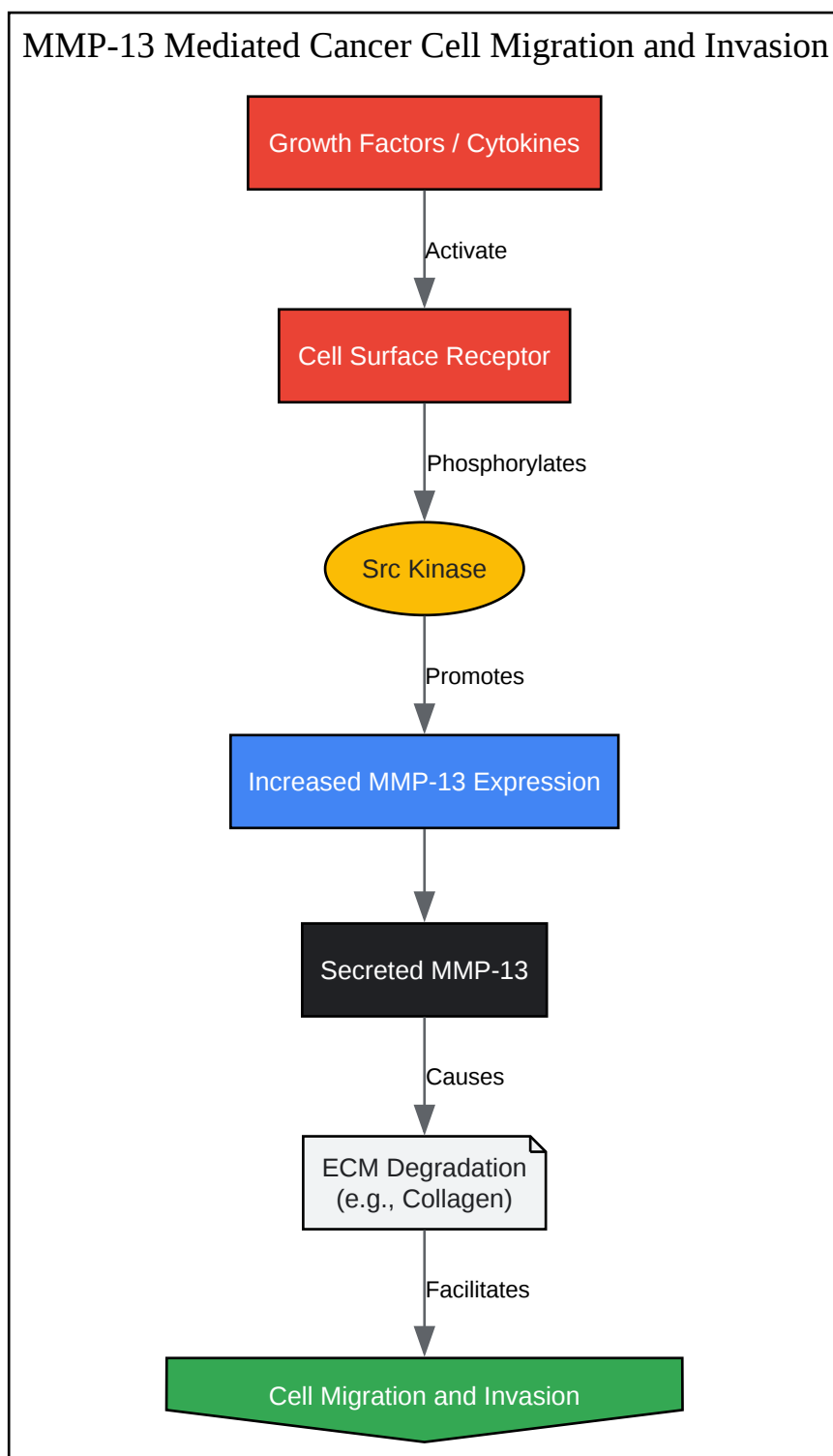
MMP-13 Signaling in Osteoarthritis



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Caption: Simplified Wnt/ β -catenin signaling pathway leading to MMP-13 expression and cartilage degradation in osteoarthritis.

MMP-13 Signaling in Cancer Cell Metastasis



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Caption: Role of MMP-13 in Src signaling-mediated cancer cell migration and invasion.

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